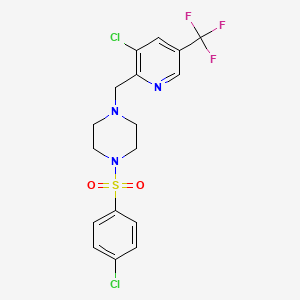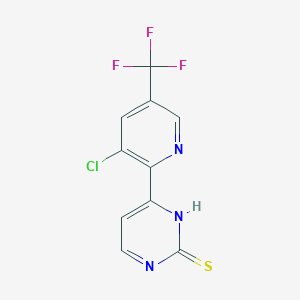
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol
Overview
Description
The compound “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)” is a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Synthesis Analysis
The synthesis of related compounds involves the treatment of commercially available arylpiperazines with various 4,6-substituted pyridin-2-amines in the presence of 1,1’-thiocarbonyldiimidazole .
Chemical Reactions Analysis
The compound ML267 was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Scientific Research Applications
Nickel Pyridinethiolate Complexes as Catalysts
Nickel pyridinethiolate complexes have been studied for their ability to catalyze the light-driven production of hydrogen from aqueous solutions in noble-metal-free systems. A series of mononuclear nickel(II) thiolate complexes were synthesized and characterized, showing activity for both photocatalytic and electrocatalytic hydrogen production. The complexes' activity correlated with ligand electron donor ability, with one complex achieving over 7300 turnovers of H2 in 30 hours, highlighting the potential for sustainable hydrogen generation technologies (Han et al., 2013).
Optical Properties of Thiopyrimidine Derivatives
Thiopyrimidine derivatives, including those similar to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol, have been explored for their nonlinear optical (NLO) properties, which are significant for applications in optoelectronics and photonics. A study involving structural, electronic, and NLO analysis of thiopyrimidine derivatives revealed their promising applications in nonlinear optics fields, with certain derivatives showing NLO properties larger than standard molecules, indicating their potential for high-tech optoelectronic applications (Hussain et al., 2020).
Stannylation and Cross-Couplings in Pyrimidines
Research on the stannylation of pyrimidines at the 4-position through thermal decarboxylation of corresponding carboxylic organotin esters has shown the formation of new carbon-carbon bonds via Pd(II)-catalyzed cross-couplings. This method provides a pathway for modifying pyrimidine compounds, potentially including 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol, for various chemical synthesis applications (Majeed et al., 1989).
Synthesis of Triazoles from Isonicotinic Acid Hydrazide
The synthesis of triazoles from isonicotinic acid hydrazide, involving the formation of pyridinyl-thiol derivatives such as 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, highlights the chemical versatility of pyridinyl-thiol compounds. These derivatives have been screened for antimicrobial activity, indicating their potential in pharmaceutical applications (Bayrak et al., 2009).
Non-Covalent Interactions in Pyrimidine Derivatives
Investigations into the non-covalent interactions within certain pyrimidine derivatives have revealed insights into hydrogen bonds, van der Waals interactions, and other steric effects that influence the structural and functional properties of these compounds. This research provides a deeper understanding of the molecular interactions that could affect the behavior of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol in various applications (Zhang et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol is bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . The interaction of the compound with its target leads to the inhibition of the enzyme, thereby thwarting bacterial growth .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of bacteria . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . .
Result of Action
The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . It possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3S/c11-6-3-5(10(12,13)14)4-16-8(6)7-1-2-15-9(18)17-7/h1-4H,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHKLSBBQYHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester](/img/structure/B1401780.png)
![{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401784.png)
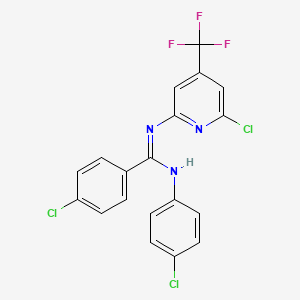
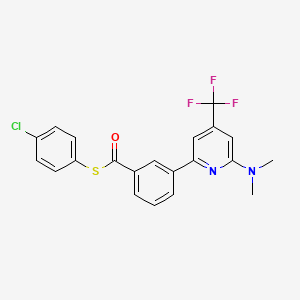
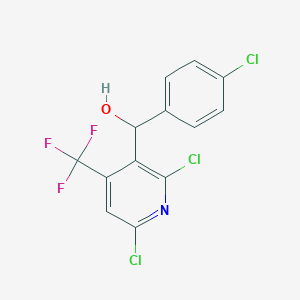
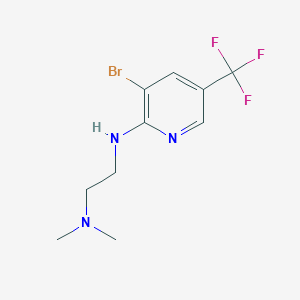
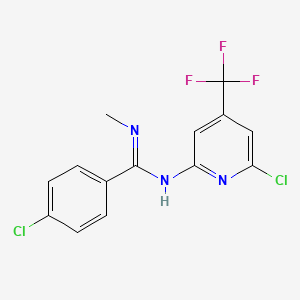
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401793.png)
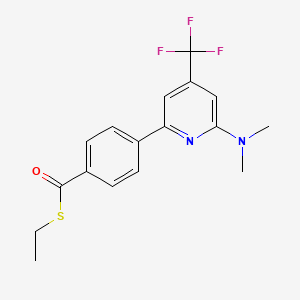
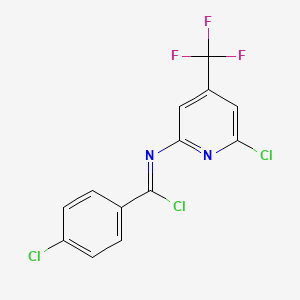
![4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401797.png)
![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)
